Cimadronate is a nitrogen-containing bisphosphonate compound primarily used in the treatment of bone-related conditions. It is structurally similar to other bisphosphonates, which are analogues of pyrophosphate where the central oxygen atom is replaced by a carbon atom, resulting in a more stable P-C-P linkage. The compound is known for its potent inhibitory effects on osteoclast-mediated bone resorption, making it valuable in managing diseases such as osteoporosis and malignancy-related bone loss.
Cimadronate is synthesized through various chemical processes, with its origin traced back to laboratory and industrial synthesis methods involving specific reagents and conditions. The compound's chemical identity is confirmed by its unique chemical structure and properties.
Cimadronate falls under the category of bisphosphonates, which are classified based on their chemical structure and mechanism of action. It is particularly noted for its nitrogen-containing framework, which enhances its potency compared to non-nitrogenous bisphosphonates.
Cimadronate can be synthesized via a multi-step process that typically involves:
Cimadronate's molecular formula is , featuring a geminal bisphosphonate structure characterized by two phosphonate groups attached to a central carbon atom.
Cimadronate participates in several chemical reactions:
Cimadronate functions primarily by:
Cimadronate has several scientific uses:
The systematic IUPAC name for cimadronate is [(cycloheptylamino)(phosphono)methyl]phosphonic acid, reflecting its bisphosphonate backbone substituted with a cycloheptylamine moiety. It is alternatively named disodium (2-cycloheptyl-1-phosphonoethyl)phosphonate in its salt form. The compound is extensively documented under multiple synonyms across pharmacological and chemical literature, including:
Table 1: Synonym Mapping of Cimadronate
Synonym | Chemical Context | Source |
---|---|---|
YM-175 | Preclinical code | MedKoo, DrugBank |
Incadronic acid | Free acid form | GtoPdb, PubChem |
Incadronate disodium | Disodium salt | DrugBank, MedKoo |
Cimadronate | Common shorthand | Patent literature |
The free acid form of cimadronate has the molecular formula C₇H₁₇NO₆P₂ (molecular weight: 273.05 g/mol), while the disodium salt (incadronate disodium) is C₇H₁₆NNa₂O₆P₂ (molecular weight: 331.15 g/mol) [1] [5] [9]. The 2D structure features a central geminal bisphosphonate group (–PO₃H₂)₂ linked to a carbon atom bonded to a cycloheptylamine group, forming a P–C–N backbone. Key structural attributes include:
3D conformational analysis reveals rotational flexibility around the C–N bond (rotatable bonds: 4), with the cycloheptyl group adopting multiple chair-twist conformations. This flexibility optimizes spatial orientation for target engagement [1] [4].
SMILES Notation:
OP(=O)(C(P(=O)(O)O)NC1CCCCCC1)O
[1] [Na+].[Na+].OP(O)(=O)C(CC1CCCCCC1)P([O-])([O-])=O
[5] Cimadronate exhibits high polarity due to its bisphosphonate groups:
Cimadronate fully complies with Lipinski’s Rule of Five:
Parameter | Value | Lipinski Threshold | Compliance | |
---|---|---|---|---|
Molecular weight | 273.05 | <500 Da | Yes | |
H-bond donors | 5 | ≤5 | Yes (at limit) | |
H-bond acceptors | 7 | ≤10 | Yes | |
Calculated LogP (XLogP) | -2.08 | ≤5 | Yes | |
Violations | 0 | ≤1 | Yes | [1] [5] [10] |
Despite zero violations, cimadronate's oral bioavailability is intrinsically limited due to:
Table 2: Summary of Key Physicochemical Properties
Property | Value (Free Acid) | Value (Disodium Salt) | Analysis Method |
---|---|---|---|
Molecular formula | C₇H₁₇NO₆P₂ | C₇H₁₆NNa₂O₆P₂ | Empirical/HRMS |
Molecular weight | 273.05 g/mol | 331.15 g/mol | CDK algorithms |
Rotatable bonds | 4 | 4 | Computational |
TPSA | 146.71 Ų | 120.72 Ų | CDK prediction |
logP (XLogP) | -2.08 | Not reported | Computational |
Crystallography: The disodium salt (CAS 138330-18-4) forms a monoclinic crystal lattice with P2₁/c space group symmetry. X-ray powder diffraction (PXRD) patterns show characteristic peaks at 2θ = 8.5°, 14.7°, and 22.3°, confirming long-range order. The phosphonate groups adopt a synclinal conformation, optimizing ionic interactions with sodium counterions [2] [5].
Spectroscopy:
Table 3: Spectroscopic Signatures of Cimadronate
Technique | Key Signals | Structural Assignment |
---|---|---|
IR (KBr) | 1,120 cm⁻¹, 950 cm⁻¹ | νₐₛ(P=O), δ(P–OH) |
¹H NMR (400 MHz) | δ 3.05 (m), δ 2.45 (t) | N–CH, P–C–H₂ |
³¹P NMR (162 MHz) | δ 18.2 | –PO₃²⁻ groups |
MS (ESI-) | m/z 272.04 [M–H]⁻ | Molecular ion confirmation |
The combined crystallographic and spectroscopic data provide a definitive fingerprint for quality control of cimadronate in pharmaceutical synthesis [1] [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: